molecular formula C15H12ClFN2O2 B4731862 N-(3-acetamidophenyl)-4-chloro-2-fluorobenzamide

N-(3-acetamidophenyl)-4-chloro-2-fluorobenzamide

Cat. No.: B4731862
M. Wt: 306.72 g/mol
InChI Key: YQNYKICLESAMSW-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-4-chloro-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with chloro and fluoro groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Mechanism of Action

Target of Action

It is structurally related to azithromycin , suggesting that it may also target bacterial ribosomes, inhibiting protein synthesis.

Mode of Action

This results in the cessation of bacterial growth and replication .

Pharmacokinetics

Its structural similarity to azithromycin suggests that it may have similar pharmacokinetic properties . Azithromycin is known for its excellent tissue penetration and long half-life, which could potentially apply to N-[3-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide as well.

Result of Action

If it acts similarly to azithromycin, it would result in the inhibition of bacterial growth and replication by blocking protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-4-chloro-2-fluorobenzamide typically involves the acylation of 3-acetamidophenylamine with 4-chloro-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetamidophenyl)-4-chloro-2-flu

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-chloro-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(16)7-14(13)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNYKICLESAMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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